molecular formula C24H21F3N4O3 B11496539 2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11496539
M. Wt: 470.4 g/mol
InChI Key: WJQDDQVEJHZULW-UHFFFAOYSA-N
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Description

2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a phenylpiperazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: The nitro-substituted aromatic compound is then subjected to amidation with an appropriate amine, such as 2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)aniline, under controlled conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Reduction: Conversion of the nitro group to an amine results in 2-amino-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature can lead to improved pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C24H21F3N4O3

Molecular Weight

470.4 g/mol

IUPAC Name

2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H21F3N4O3/c25-24(26,27)17-10-11-22(30-14-12-29(13-15-30)18-6-2-1-3-7-18)20(16-17)28-23(32)19-8-4-5-9-21(19)31(33)34/h1-11,16H,12-15H2,(H,28,32)

InChI Key

WJQDDQVEJHZULW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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